molecular formula C17H16F2N4O4S B11192223 Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate

Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate

Cat. No.: B11192223
M. Wt: 410.4 g/mol
InChI Key: RPGWMKPIVWXPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate is a complex organic compound that features a triazolopyridine core, a difluorophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate typically involves multiple steps:

    Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the triazolopyridine core.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction between the triazolopyridine derivative and a sulfonyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine core.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazolopyridine core.

    Reduction: Amino derivatives resulting from the reduction of the sulfonamide group.

    Substitution: Substituted derivatives of the difluorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving the triazolopyridine core.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole core.

    Triazolopyrimidines: Compounds with a similar triazole ring fused to a pyrimidine ring.

Uniqueness

Ethyl 2-[N-(3,4-difluorophenyl)3-methyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamido]acetate is unique due to the combination of its triazolopyridine core, difluorophenyl group, and sulfonamide functionality. This combination of features is not commonly found in other compounds, making it a valuable scaffold for drug development and chemical research.

Properties

Molecular Formula

C17H16F2N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 2-[3,4-difluoro-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]acetate

InChI

InChI=1S/C17H16F2N4O4S/c1-3-27-17(24)10-23(12-4-6-14(18)15(19)8-12)28(25,26)13-5-7-16-21-20-11(2)22(16)9-13/h4-9H,3,10H2,1-2H3

InChI Key

RPGWMKPIVWXPBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CN3C(=NN=C3C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.